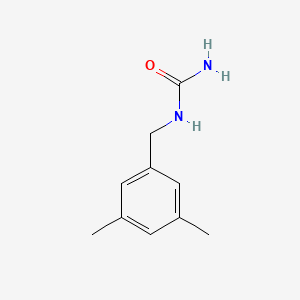

Urea, (3,5-dimethylbenzyl)-

CAS No.: 25017-36-1

Cat. No.: VC20661417

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25017-36-1 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | (3,5-dimethylphenyl)methylurea |

| Standard InChI | InChI=1S/C10H14N2O/c1-7-3-8(2)5-9(4-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) |

| Standard InChI Key | SHTCSERBLXIPEX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)CNC(=O)N)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a urea group () linked to a 3,5-dimethylbenzyl moiety. Key structural identifiers include:

-

SMILES:

CC1=CC(=CC(=C1)CNC(=O)N)C -

InChIKey:

SHTCSERBLXIPEX-UHFFFAOYSA-N

The planar urea group and aromatic dimethylbenzyl substituent create a hybrid structure with both polar and hydrophobic regions, influencing solubility and reactivity.

Spectroscopic and Physical Data

Experimental and computed properties highlight its stability and reactivity:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 314.2°C at 760 mmHg | |

| Density | 1.084 g/cm³ | |

| Refractive Index | 1.552 | |

| Topological Polar Surface Area | 55.1 Ų (calculated) | |

| LogP (Hydrophobicity) | 1.2 |

Nuclear magnetic resonance (NMR) data from related urea derivatives (e.g., NMR: δ 2.28 ppm for methyl groups, δ 5.04 ppm for benzyl protons) suggest analogous spectral patterns for this compound . Infrared (IR) spectra typically show absorption bands for urea N-H stretches (~3325 cm⁻¹) and carbonyl C=O vibrations (~1636 cm⁻¹) .

Synthesis and Chemical Reactivity

Synthetic Routes

(3,5-Dimethylbenzyl)urea is synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:

-

Aminolysis of Isocyanates: Reacting 3,5-dimethylbenzylamine with an isocyanate (e.g., phenyl isocyanate) to form the urea linkage .

-

Carbonate-Mediated Coupling: Using bis(trichloromethyl) carbonate (Triphosgene) with amines, as demonstrated in patents for analogous ureas .

A patent describing the synthesis of -bis(3-dimethylaminopropyl)urea outlines a method applicable to this compound:

-

Step 1: React 3,5-dimethylbenzylamine with bis(trichloromethyl) carbonate in toluene at 0–50°C.

-

Step 2: Neutralize the hydrochloride intermediate with potassium carbonate .

This method yields high purity (>98%) and scalability, critical for industrial applications.

Reactivity and Derivatives

The urea group participates in hydrogen bonding, while the benzyl moiety undergoes electrophilic substitution. Key reactions include:

-

N-Alkylation: Reacting with alkyl halides to form -alkylated derivatives.

-

Aromatic Halogenation: Introducing halogens at the benzyl ring’s para position .

Derivatives such as 6-amino-3-(3,5-dimethylbenzyl)uracil exhibit enhanced bioactivity, highlighting the versatility of this scaffold .

Pharmacological Applications

Anti-HIV Activity

Research Gaps and Future Directions

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling is needed to optimize bioavailability.

-

Resistance Profiling: Testing against HIV-1 RT mutants (e.g., K103N, Y181C) will assess clinical relevance .

-

Ecotoxicity: Environmental impact studies on non-target organisms are absent but critical for agrochemical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume